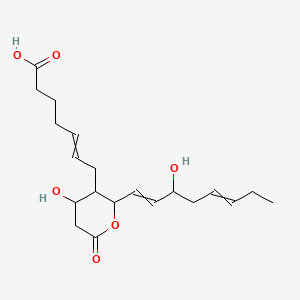

11-dehydro Thromboxane B3

Description

Properties

IUPAC Name |

7-[4-hydroxy-2-(3-hydroxyocta-1,5-dienyl)-6-oxooxan-3-yl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHMLWQISGEXBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthesis of 11-dehydro Thromboxane B3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the biosynthesis of 11-dehydro Thromboxane (B8750289) B3 (11-dehydro-TXB3), a stable urinary metabolite of Thromboxane A3 (TXA3). The formation of TXA3 and its subsequent metabolites originates from the omega-3 fatty acid, eicosapentaenoic acid (EPA), offering a distinct pathway from the more commonly studied arachidonic acid-derived thromboxanes. Understanding this pathway is crucial for researchers investigating the physiological and pathological roles of omega-3 fatty acid metabolites, particularly in the contexts of inflammation, thrombosis, and cardiovascular disease. This document details the enzymatic steps, available quantitative data, and experimental protocols for the study of this important biosynthetic route.

11-dehydro Thromboxane B3 Biosynthesis Pathway

The biosynthesis of 11-dehydro-TXB3 is a multi-step enzymatic cascade that begins with the liberation of eicosapentaenoic acid (EPA) from the cell membrane. The pathway proceeds through the action of cyclooxygenase (COX) enzymes, followed by thromboxane synthase, and subsequent metabolic conversions.

Step 1: Release of Eicosapentaenoic Acid (EPA)

Upon cellular stimulation by various agonists, phospholipase A2 (PLA2) enzymes hydrolyze the sn-2 position of membrane phospholipids, releasing EPA into the cytoplasm.

Step 2: Conversion of EPA to Prostaglandin H3 (PGH3)

The free EPA is then oxygenated by cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. This reaction introduces two molecules of oxygen to form the unstable intermediate, Prostaglandin G3 (PGG3), which is then rapidly reduced to Prostaglandin H3 (PGH3).

Step 3: Formation of Thromboxane A3 (TXA3)

PGH3 serves as the substrate for thromboxane A3 synthase (TXA3S), which catalyzes the rearrangement of the endoperoxide bridge to form the highly unstable Thromboxane A3 (TXA3).

Step 4: Hydrolysis to Thromboxane B3 (TXB3)

Due to its instability in aqueous environments, TXA3 is rapidly and non-enzymatically hydrolyzed to the more stable, yet biologically inactive, Thromboxane B3 (TXB3).

Step 5: Oxidation to this compound (11-dehydro-TXB3)

Finally, TXB3 is metabolized by 11-hydroxythromboxane dehydrogenase, an enzyme identified as a cytosolic aldehyde dehydrogenase. This enzyme catalyzes the oxidation of the C-11 hydroxyl group of TXB3 to a ketone, forming the stable end-product, this compound, which is then excreted in the urine.

Biosynthesis pathway of this compound from EPA.

Quantitative Data

Quantitative data on the enzymatic steps in the 11-dehydro-TXB3 biosynthesis pathway is limited, especially when compared to the well-characterized arachidonic acid cascade. The available data is summarized below.

| Enzyme | Substrate | Km | Vmax | Notes |

| Cyclooxygenase-1 (COX-1) | Eicosapentaenoic Acid (EPA) | Data not available | Data not available | EPA is a poorer substrate for COX-1 compared to arachidonic acid.[1] |

| Cyclooxygenase-2 (COX-2) | Eicosapentaenoic Acid (EPA) | Data not available | Data not available | Oxygenates EPA at approximately 45% of the rate of arachidonic acid.[1] |

| Thromboxane A3 Synthase | Prostaglandin H3 (PGH3) | Data not available | Data not available | Kinetic data for the analogous reaction with PGH2 are Km = 32 µM and Vmax = 41 units/mg.[2] |

| 11-Hydroxythromboxane Dehydrogenase | Thromboxane B3 (TXB3) | Data not available | Data not available | This enzyme has been identified as a cytosolic aldehyde dehydrogenase.[3] |

Metabolite Concentrations

| Metabolite | Biological Matrix | Concentration Range | Conditions | Reference |

| This compound | Human Urine | 1.29 - 7.64 pg/mg creatinine | Healthy volunteers | [4] |

| This compound | Human Urine | <1% of 11-dehydro-TXB2 | Healthy volunteers, baseline | [4] |

| This compound | Human Urine | Increased | Following dietary EPA supplementation | [4] |

| Thromboxane B3 (TXB3) | Platelet-rich plasma | 5-15% of TXB2 formation | Following dietary fish oil | [4] |

| 11-dehydro Thromboxane B2 | Human Urine | 38% reduction | After 10 weeks of fish oil supplementation | [5] |

Experimental Protocols

Protocol 1: Quantification of this compound in Human Urine by LC-MS/MS

This protocol is adapted from established methods for the analysis of related thromboxane metabolites.[6][7]

1. Sample Preparation and Solid-Phase Extraction (SPE) a. To 1 mL of human urine, add an appropriate internal standard (e.g., deuterated 11-dehydro-TXB3). b. Acidify the sample to pH 3.0-3.5 with formic acid. c. Condition a mixed-mode anion exchange SPE cartridge with methanol (B129727) followed by acidified water. d. Load the acidified urine sample onto the SPE cartridge. e. Wash the cartridge sequentially with acidified water and then hexane (B92381) to remove interfering substances. f. Elute the analyte with a mixture of ethyl acetate (B1210297) and methanol. g. Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization (if necessary for improved chromatographic properties) a. Reconstitute the dried extract in a derivatization agent (e.g., PFBBr/DIPEA in acetonitrile). b. Incubate at 60°C for 30 minutes. c. Evaporate the solvent and reconstitute in the initial mobile phase.

3. LC-MS/MS Analysis a. Liquid Chromatography:

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 10 minutes).

Flow Rate: 0.3 mL/min.

- Injection Volume: 10 µL. b. Mass Spectrometry:

Ionization Mode: Negative Electrospray Ionization (ESI-).

Analysis Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: Monitor specific precursor-to-product ion transitions for 11-dehydro-TXB3 and its internal standard.

Workflow for the quantification of 11-dehydro-TXB3 by LC-MS/MS.

Protocol 2: In Vitro Assay for Thromboxane A3 Synthase Activity

This protocol is based on principles from thromboxane synthase inhibitor screening assays.[8][9]

1. Preparation of Enzyme and Substrate a. Enzyme Source: Microsomal fraction from platelets or a recombinant human thromboxane synthase. b. Substrate: Prostaglandin H3 (PGH3). PGH3 is unstable and should be prepared immediately before use or handled with care at low temperatures.

2. Assay Reaction a. In a reaction tube, combine a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), the enzyme preparation, and any potential inhibitors. b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding a known concentration of PGH3. d. Incubate at 37°C for a defined period (e.g., 1-5 minutes). e. Stop the reaction by adding a quenching solution (e.g., an acidic solution containing a stable isotope-labeled internal standard for TXB3).

3. Quantification of Thromboxane B3 a. The product of the reaction, TXA3, will rapidly hydrolyze to TXB3. b. Extract the TXB3 from the reaction mixture using a suitable method (e.g., liquid-liquid extraction with ethyl acetate or solid-phase extraction). c. Quantify the amount of TXB3 formed using a validated method such as LC-MS/MS or a specific enzyme immunoassay (EIA).

4. Calculation of Enzyme Activity a. Calculate the rate of TXB3 formation per unit time per amount of protein to determine the enzyme activity.

Workflow for the in vitro assay of Thromboxane A3 Synthase.

Protocol 3: Assay for 11-Hydroxythromboxane Dehydrogenase Activity

This protocol is adapted from generic dehydrogenase assays, utilizing the specific substrate and monitoring the production of NADH.[10]

1. Reagent Preparation a. Assay Buffer: 100 mM Tris-HCl, pH 8.5-9.0. b. Substrate Solution: Prepare a stock solution of Thromboxane B3 (TXB3) in a suitable solvent (e.g., ethanol) and dilute to the desired final concentration in the assay buffer. c. Cofactor Solution: Prepare a solution of NAD+ in the assay buffer. d. Enzyme Preparation: A cytosolic fraction from a relevant tissue (e.g., liver or kidney) or purified recombinant 11-hydroxythromboxane dehydrogenase.

2. Assay Procedure a. In a 96-well plate or a cuvette, add the assay buffer, the NAD+ solution, and the enzyme preparation. b. Initiate the reaction by adding the TXB3 substrate solution. c. Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH. d. Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

3. Calculation of Enzyme Activity a. Determine the rate of change in absorbance at 340 nm (ΔA340/min). b. Use the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the rate of NADH production. c. Express the enzyme activity in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Workflow for the 11-Hydroxythromboxane Dehydrogenase assay.

Conclusion

The biosynthesis of this compound represents a significant metabolic pathway for the omega-3 fatty acid eicosapentaenoic acid. While the general steps of this pathway are understood, there remains a need for more detailed quantitative data on the kinetics of the enzymes involved, particularly with their n-3 series substrates. The experimental protocols provided in this guide offer a framework for researchers to investigate this pathway further. Continued research into the 11-dehydro-TXB3 biosynthetic pathway will undoubtedly provide valuable insights into the biological effects of omega-3 fatty acids and may lead to the development of new therapeutic strategies for a variety of inflammatory and cardiovascular diseases.

References

- 1. Effect of arachidonic and eicosapentaenoic acid metabolism on RAW 264.7 macrophage proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional analysis of human thromboxane synthase polymorphic variants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 11-Hydroxythromboxane B2 dehydrogenase is identical to cytosolic aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ingestion of marine oil reduces excretion of 11-dehydrothromboxane B2, an index of intravascular production of thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. celerion.com [celerion.com]

- 7. Simultaneous quantification of 8-iso-prostaglandin-F(2alpha) and 11-dehydro thromboxane B(2) in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A rapid assay for platelet thromboxane production and its use in assessing prior aspirin ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thromboxane synthetase inhibition as antithrombotic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sciencellonline.com [sciencellonline.com]

An In-depth Technical Guide to the Chemical Synthesis of 11-dehydro Thromboxane B3 Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible chemical synthesis route for 11-dehydro Thromboxane B3 (11-dehydro-TXB3), a key urinary metabolite of Thromboxane A3. The synthesis is strategically designed in a convergent manner, leveraging well-established synthetic transformations in prostaglandin (B15479496) chemistry. The core of this strategy involves the asymmetric synthesis of a versatile chiral building block, the Corey lactone, followed by its elaboration into a Prostaglandin D3 (PGD3) intermediate. The synthesis culminates in a regioselective Baeyer-Villiger oxidation to furnish the target δ-lactone structure of 11-dehydro-TXB3. This guide presents detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and key mechanisms to aid researchers in the preparation of this important analytical standard.

Biosynthetic and Signaling Context

Thromboxane A3 (TXA3) is biosynthesized in platelets from eicosapentaenoic acid (EPA) via the cyclooxygenase (COX) pathway. It is a potent vasoconstrictor and promoter of platelet aggregation, though generally less active than its arachidonic acid-derived counterpart, Thromboxane A2. TXA3 is rapidly hydrolyzed to the inactive Thromboxane B3 (TXB3). For monitoring in vivo TXA3 production, the more stable downstream metabolite, 11-dehydro-Thromboxane B3, is a crucial biomarker.

The Unexplored Frontier: A Technical Guide to the Biological Role of 11-dehydro Thromboxane B3 in Inflammation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the current understanding of 11-dehydro Thromboxane (B8750289) B3 (11-dehydro-TXB3) and its putative role in inflammation. Given the limited direct research on this specific metabolite, this guide synthesizes information from its metabolic precursors and its more-studied n-6 analogue, 11-dehydro-Thromboxane B2, to provide a foundational framework for future investigation.

Introduction: Beyond the Classical Thromboxane Pathway

The thromboxane family, particularly Thromboxane A2 (TXA2), is well-established as a potent mediator of platelet aggregation, vasoconstriction, and pro-inflammatory signaling. The measurement of its stable urinary metabolite, 11-dehydro-Thromboxane B2 (11-dehydro-TXB2), serves as a critical biomarker for cardiovascular risk and inflammatory status[1][2][3]. However, the biological significance of the n-3 fatty acid-derived counterpart, 11-dehydro-Thromboxane B3, remains largely uncharacterized.

11-dehydro-TXB3 is the stable urinary metabolite of Thromboxane A3 (TXA3)[4][5]. TXA3 is synthesized from the omega-3 fatty acid, eicosapentaenoic acid (EPA), which is increasingly recognized for its anti-inflammatory properties. It is hypothesized that TXA3, and by extension 11-dehydro-TXB3, may possess a significantly different biological activity profile compared to the pro-inflammatory TXA2/B2 axis. This guide will explore the biosynthesis of 11-dehydro-TXB3, its potential signaling pathways in inflammation, and the experimental methodologies required to elucidate its precise biological function.

Biosynthesis and Metabolism: The Omega-3 Cascade

The generation of 11-dehydro-TXB3 is a multi-step enzymatic process originating from the dietary intake of omega-3 fatty acids. The pathway stands in direct contrast to the formation of 11-dehydro-TXB2 from omega-6 fatty acids.

The key distinction lies in the initial substrate for the cyclooxygenase (COX) enzymes. While arachidonic acid (AA) leads to the potent pro-inflammatory mediator TXA2, EPA is converted to TXA3. Functionally, TXA3 is a much weaker agonist of the thromboxane receptor (TP receptor) and is less effective at inducing platelet aggregation and vasoconstriction compared to TXA2[6][7]. Consequently, a diet rich in EPA can shift the balance from a pro-thrombotic to a less thrombotic state. 11-dehydro-TXB3 serves as a reliable biomarker for this n-3 metabolic activity[4].

Putative Biological Role and Signaling in Inflammation

Direct evidence for the role of 11-dehydro-TXB3 in inflammation is scarce. However, based on the known signaling of its analogue, 11-dehydro-TXB2, we can propose potential pathways for investigation.

It has been demonstrated that 11-dehydro-TXB2 is a full agonist of the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2)[8]. CRTH2 is a G-protein coupled receptor expressed on various immune cells, including T-helper 2 cells, eosinophils, and basophils, and its activation is associated with allergic inflammatory responses.

Given the structural similarity, it is plausible that 11-dehydro-TXB3 may also interact with the CRTH2 receptor. The nature of this interaction—whether it is an agonist, antagonist, or biased agonist—is a critical question for future research. An antagonistic interaction could represent a novel anti-inflammatory mechanism of omega-3 fatty acids.

Furthermore, the potential interaction with Peroxisome Proliferator-Activated Receptors (PPARs) should not be overlooked. PPARs are nuclear receptors that play crucial roles in regulating metabolism and inflammation[9][10]. Certain eicosanoids and their metabolites are known endogenous ligands for PPARs. Investigating whether 11-dehydro-TXB3 can modulate PPAR activity could uncover direct gene-regulatory roles in inflammatory pathways.

Quantitative Data

Quantitative data for 11-dehydro-TXB3 is limited. The available data is summarized below, with comparative data for 11-dehydro-TXB2 provided for context.

Table 1: Urinary Levels of 11-dehydro Thromboxane Metabolites

| Metabolite | Condition | Concentration (pg/mg creatinine) | Reference |

| 11-dehydro-TXB3 | Healthy Volunteers (baseline) | 1.29 - 7.64 | [4] |

| 11-dehydro-TXB3 | Healthy Volunteers (after EPA supplementation) | Increased | [4] |

| 11-dehydro-TXB2 | Healthy Subjects | 0.9 - 1.8 pg/mL (plasma) | [11] |

| 11-dehydro-TXB2 | Patients with severe atherosclerosis | 5 - 50 pg/mL (plasma) | [11] |

| 11-dehydro-TXB2 | Aspirin-naive males with Metabolic Syndrome | Elevated levels >2500 | [12] |

| 11-dehydro-TXB2 | Acute Ischemic Stroke Patients | ~4,314 | [13] |

Table 2: Receptor Interaction Data for 11-dehydro-TXB2 (for comparative purposes)

| Ligand | Receptor | Assay Type | Effect (EC50 / IC50) | Reference |

| 11-dehydro-TXB2 | CRTH2 | Eosinophil Shape Change | Agonist | [8] |

| 11-dehydro-TXB2 | CRTH2 | Calcium Flux | Agonist | [8] |

| Prostaglandin D2 | CRTH2 | Eosinophil Shape Change | Agonist | [8] |

Experimental Protocols

Elucidating the role of 11-dehydro-TXB3 requires robust and specific experimental methodologies. The following protocols, adapted from established methods for other eicosanoids, provide a starting point for investigation.

Quantification of 11-dehydro-TXB3 in Biological Samples

Method: Gas Chromatography-Selected Ion Monitoring Mass Spectrometry (GC/SIM-MS)

This method provides high sensitivity and specificity for quantifying low-abundance lipids.

-

Internal Standard: Prepare an [¹⁸O₂] labeled 11-dehydro-TXB3 internal standard for accurate quantification.

-

Sample Preparation (Urine):

-

Thaw urine samples and centrifuge to remove particulates.

-

Add the [¹⁸O₂] internal standard to a known volume of urine.

-

Perform solid-phase extraction using a C18 cartridge followed by a silica (B1680970) gel column to purify the lipid fraction.

-

-

Derivatization: Convert the extracted 11-dehydro-TXB3 to a volatile derivative for GC analysis (e.g., 1-methyl ester-11-n-propylamide-9,12,15-dimethylisopropylsilyl ether derivative).

-

GC/SIM Analysis:

-

Utilize a high-resolution capillary column (e.g., MP-65HT) to achieve chromatographic separation from other metabolites.

-

Monitor specific ions for native 11-dehydro-TXB3 (m/z 696.4511) and the internal standard (m/z 700.4597) to ensure accurate identification and quantification[4].

-

Functional Assays for Inflammatory Cell Response

Method: Eosinophil Shape Change Assay by Flow Cytometry

This assay determines the ability of 11-dehydro-TXB3 to activate eosinophils, a key cell type in allergic inflammation.

-

Cell Isolation: Isolate human eosinophils from peripheral blood of healthy donors using density gradient centrifugation and negative magnetic selection.

-

Cell Stimulation:

-

Resuspend purified eosinophils in a suitable buffer (e.g., HBSS with Ca²⁺/Mg²⁺).

-

Add varying concentrations of synthetic 11-dehydro-TXB3 (or vehicle control) and incubate for a short period (e.g., 10 minutes at 37°C).

-

Use Prostaglandin D2 (PGD2) as a positive control for CRTH2 activation.

-

-

Fixation: Stop the reaction by adding an equal volume of cold 2% paraformaldehyde.

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer.

-

Cell activation is indicated by a change in cell morphology, which can be detected as an increase in the forward scatter (FSC) signal.

-

Quantify the percentage of activated cells or the mean FSC of the population.

-

Conclusion and Future Directions

The biological role of 11-dehydro-Thromboxane B3 in inflammation is a nascent field of study with significant potential. Derived from anti-inflammatory omega-3 fatty acids, it is plausible that this metabolite does not share the potent pro-inflammatory and pro-thrombotic characteristics of its omega-6 counterpart. Instead, it may act as a modulator of inflammatory responses, potentially through antagonism at the CRTH2 receptor or via interaction with PPARs.

Future research should focus on:

-

Direct Receptor Binding Studies: To determine the affinity and functional activity of 11-dehydro-TXB3 at the CRTH2 and TP receptors.

-

In-depth Cellular Assays: To assess its effect on a wider range of immune cells (neutrophils, macrophages, lymphocytes) and inflammatory processes (cytokine release, oxidative burst, phagocytosis).

-

Animal Models of Inflammation: To investigate the in vivo effects of 11-dehydro-TXB3 administration in models of asthma, atherosclerosis, and other inflammatory diseases.

-

PPAR Activation Assays: To determine if 11-dehydro-TXB3 can act as a ligand for PPARα, PPARδ, or PPARγ.

Elucidating the function of 11-dehydro-TXB3 will not only fill a significant gap in our understanding of eicosanoid biology but may also unveil new therapeutic targets for the treatment of inflammatory diseases.

References

- 1. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]

- 2. 11-Dehydrothromboxane B2 - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. youtube.com [youtube.com]

- 7. Thromboxane - Wikipedia [en.wikipedia.org]

- 8. 11-Dehydro-thromboxane B2, a stable thromboxane metabolite, is a full agonist of chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2) in human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome [mdpi.com]

- 13. Urinary 11-dehydro-thromboxane B(2) and coagulation activation markers measured within 24 h of human acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to 11-dehydro Thromboxane B3: A Urinary Biomarker of Thromboxane A3 Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 11-dehydro Thromboxane (B8750289) B3 (11-dehydro-TXB3) as a key urinary metabolite of Thromboxane A3 (TXA3). It delves into the metabolic pathways, analytical methodologies for quantification, and the physiological significance of this important biomarker, particularly in the context of eicosapentaenoic acid (EPA) supplementation.

Introduction

Thromboxane A3 (TXA3) is a member of the eicosanoid family of signaling molecules, derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). Unlike its counterpart, Thromboxane A2 (TXA2), which is synthesized from the omega-6 fatty acid arachidonic acid and is a potent vasoconstrictor and platelet aggregator, TXA3 exhibits weaker biological activity. The measurement of TXA3 in biological systems is challenging due to its short half-life. Consequently, the quantification of its stable urinary metabolites, such as 11-dehydro-TXB3, serves as a reliable method to assess in vivo TXA3 production. This guide explores the pathway from EPA to the urinary excretion of 11-dehydro-TXB3, details the analytical methods for its detection, and presents quantitative data from human studies.

Thromboxane A3 Metabolism and Signaling Pathway

The synthesis of 11-dehydro-TXB3 begins with the dietary intake of EPA. In platelets, EPA is converted to Prostaglandin H3 (PGH3) by the action of cyclooxygenase (COX) enzymes. PGH3 is then metabolized by thromboxane synthase to the biologically active but unstable TXA3. TXA3 is rapidly hydrolyzed to the more stable Thromboxane B3 (TXB3). TXB3 undergoes further metabolism in the body, including β-oxidation and dehydrogenation, leading to the formation of several urinary metabolites, with 11-dehydro-TXB3 being a prominent product.[1]

dot

Quantitative Data on Urinary 11-dehydro Thromboxane B3

The levels of 11-dehydro-TXB3 in urine are generally low in healthy individuals on a standard diet but increase significantly with EPA supplementation. The following tables summarize the quantitative data from relevant studies.

| Study Population | Condition | Analytical Method | Mean Urinary 11-dehydro-TXB3 Level (pg/mg creatinine) | Reference |

| Healthy Volunteers | Baseline | GC-MS | 1.29 to 7.64 | [2] |

| Healthy Male Adult | After 1.8 g/day EPA | GC-MS | Data not quantified, but identified | [1] |

Note: Quantitative data for 11-dehydro-TXB3 is less abundant in the literature compared to its TXA2-derived counterpart, 11-dehydro-TXB2. The provided data represents the available information.

Experimental Protocols

Accurate quantification of 11-dehydro-TXB3 requires meticulous experimental procedures, including sample preparation, chromatographic separation, and mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary 11-dehydro-TXB3

This protocol is based on the methodology described by Ishibashi et al.[2]

1. Sample Preparation and Extraction:

-

Internal Standard: An [¹⁸O₂] analogue of 11-dehydro-thromboxane B3 is added to the urine sample as an internal standard.

-

Solid-Phase Extraction (SPE): The urine sample is first passed through a Sep-Pak tC18 cartridge to retain the analyte and internal standard.

-

Silica (B1680970) Gel Column Chromatography: Further purification is achieved using a silica gel column.

2. Derivatization:

-

The extracted 11-dehydro-TXB3 is converted to a 1-methyl ester-11-n-propylamide-9,12,15-dimethylisopropylsilyl ether derivative. This process enhances the volatility and thermal stability of the analyte for GC analysis.

3. GC-MS Analysis:

-

Gas Chromatography: An MP-65HT capillary column is used for the separation of the derivatized analyte.

-

Mass Spectrometry: Detection is performed using selected-ion monitoring (SIM). The following ions are monitored:

-

m/z 696.4511 for 11-dehydro-TXB3

-

m/z 700.4597 for the [¹⁸O₂] internal standard

-

-

Quantification: The concentration of 11-dehydro-TXB3 is determined by comparing the peak area of the analyte to that of the internal standard.

dot

Conclusion

11-dehydro-thromboxane B3 is a valuable urinary biomarker for assessing the in vivo production of Thromboxane A3, particularly in response to dietary EPA supplementation. Its accurate quantification through robust analytical methods like GC-MS provides researchers and clinicians with a tool to investigate the physiological effects of omega-3 fatty acids and their potential therapeutic applications. The detailed methodologies and data presented in this guide offer a foundation for further research and development in this area.

References

- 1. Identification of 11-dehydro-2,3-dinorthromboxane B3 in human urine based on the mass spectral properties of 11-dehydrothromboxane B3 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Characterization of 11-dehydro Thromboxane B3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11-dehydro Thromboxane (B8750289) B3 (11-dehydro-TXB3), a significant urinary metabolite of Thromboxane A3 (TXA3). As the interest in omega-3 fatty acid metabolism and its impact on cardiovascular health grows, understanding the formation and quantification of metabolites like 11-dehydro-TXB3 is paramount. This document details the metabolic pathway of its parent compound, TXA3, its discovery, and the analytical methods for its characterization, with a focus on gas chromatography-mass spectrometry (GC-MS). Detailed experimental protocols for extraction and analysis are provided, alongside quantitative data and a discussion of its biological significance. This guide is intended to serve as a foundational resource for researchers in pharmacology, biochemistry, and drug development.

Introduction

Thromboxanes are potent bioactive eicosanoids derived from polyunsaturated fatty acids that play a crucial role in hemostasis, vasoconstriction, and platelet aggregation[1]. Thromboxane A2 (TXA2), derived from the omega-6 fatty acid arachidonic acid, is a well-characterized mediator of these processes. Its counterpart, Thromboxane A3 (TXA3), is synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA). While TXA3 is considered to be less potent in inducing platelet aggregation than TXA2, its formation is a key outcome of dietary EPA supplementation, which is associated with cardiovascular benefits[2].

Both TXA2 and TXA3 are highly unstable, with a half-life of approximately 30 seconds in aqueous solution, rapidly hydrolyzing to their inactive, but more stable, metabolites, Thromboxane B2 (TXB2) and Thromboxane B3 (TXB3), respectively[3]. For accurate in vivo monitoring of thromboxane biosynthesis, it is necessary to measure their downstream, more stable metabolites in urine or plasma[4][5]. 11-dehydro Thromboxane B3 (11-dehydro-TXB3) is a key urinary metabolite of TXB3, and its measurement provides a reliable index of endogenous TXA3 production[6][7].

This guide focuses on the discovery, characterization, and analytical methodologies pertaining to 11-dehydro-TXB3.

Biosynthesis and Signaling Pathway

The formation of 11-dehydro-TXB3 is the result of a multi-step enzymatic cascade that begins with the dietary intake of eicosapentaenoic acid (EPA).

Biosynthesis of this compound

The biosynthesis of 11-dehydro-TXB3 can be summarized in the following steps:

-

Liberation of EPA: Eicosapentaenoic acid is released from the sn-2 position of membrane phospholipids (B1166683) by the action of phospholipase A2.

-

Formation of Prostaglandin (B15479496) H3 (PGH3): Free EPA is converted to the unstable endoperoxide intermediate PGH3 by the cyclooxygenase (COX) activity of prostaglandin H synthase (PGHS-1 and PGHS-2).

-

Synthesis of Thromboxane A3 (TXA3): PGH3 is then isomerized to TXA3 by the enzyme thromboxane A synthase.

-

Hydrolysis to Thromboxane B3 (TXB3): Due to its instability, TXA3 is rapidly hydrolyzed to the more stable, inactive metabolite, TXB3.

-

Metabolism to 11-dehydro-TXB3: TXB3 undergoes further metabolism in vivo. One of the key metabolic pathways is the oxidation of the C-11 hydroxyl group by 11-hydroxydehydrogenase, leading to the formation of 11-dehydro-TXB3, which is then excreted in the urine[5][8].

References

- 1. Total Synthesis of Thromboxane B2 - ChemistryViews [chemistryviews.org]

- 2. researchgate.net [researchgate.net]

- 3. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Fractional conversion of thromboxane A2 and B2 to urinary 2,3-dinor-thromboxane B2 and 11-dehydrothromboxane B2 in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 11-dehydro Thromboxane B3 in Cardiovascular Disease Pathophysiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thromboxanes, potent lipid mediators derived from polyunsaturated fatty acids, play a critical role in cardiovascular homeostasis and disease. While the prothrombotic and vasoconstrictive effects of Thromboxane (B8750289) A2 (TXA2), derived from the omega-6 fatty acid arachidonic acid (AA), are well-established, the role of its omega-3 counterpart, Thromboxane A3 (TXA3), and its stable urinary metabolite, 11-dehydro Thromboxane B3 (11-dehydro-TXB3), is less elucidated yet of significant interest. This technical guide provides a comprehensive overview of the current understanding of 11-dehydro-TXB3 in the context of cardiovascular disease pathophysiology. It details its biosynthesis from eicosapentaenoic acid (EPA), its comparatively attenuated physiological effects, methods for its quantification, and its potential as a biomarker for omega-3 fatty acid intake and a modulator of cardiovascular risk. This document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of 11-dehydro-TXB3, highlighting both the established knowledge and the existing gaps in research to guide future investigations and therapeutic strategies.

Introduction: The Thromboxane Family in Cardiovascular Health

Thromboxanes are members of the eicosanoid family of lipids and are centrally involved in platelet aggregation, vasoconstriction, and the inflammatory processes that underpin atherothrombosis.[1] The biological impact of thromboxanes is largely dependent on their molecular precursor. Thromboxane A2 (TXA2), synthesized from the omega-6 fatty acid arachidonic acid, is a potent mediator of platelet activation and a powerful vasoconstrictor, contributing significantly to the pathophysiology of cardiovascular diseases.[2][3] Its stable, inactive metabolite, 11-dehydro-thromboxane B2 (11-dehydro-TXB2), is a well-established urinary biomarker for in vivo TXA2 production and cardiovascular risk.[4][5][6]

In contrast, Thromboxane A3 (TXA3) is derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[7] Emerging evidence suggests that TXA3 possesses significantly less pro-aggregatory and vasoconstrictive activity than TXA2.[8] This fundamental difference forms the basis of the hypothesis that a dietary shift towards omega-3 fatty acids, leading to an increased production of TXA3, may confer a cardioprotective phenotype.[9] this compound is the stable urinary metabolite of TXA3 and serves as a biomarker for its in vivo synthesis.[10] This guide will delve into the specific role and characteristics of 11-dehydro-TXB3.

Biosynthesis and Metabolism of this compound

The synthesis of 11-dehydro-TXB3 is intrinsically linked to the dietary intake of eicosapentaenoic acid (EPA). The metabolic cascade is as follows:

-

EPA Incorporation: Dietary EPA is incorporated into the phospholipid membranes of cells, including platelets.

-

Conversion to PGH3: Upon cellular activation, phospholipases release EPA from the cell membrane. Cyclooxygenase (COX) enzymes, the same enzymes that act on arachidonic acid, convert EPA into the prostaglandin (B15479496) endoperoxide, Prostaglandin H3 (PGH3).

-

Formation of TXA3: Thromboxane synthase then metabolizes PGH3 to the biologically active Thromboxane A3 (TXA3).[8]

-

Hydrolysis to TXB3: TXA3 is chemically unstable and is rapidly hydrolyzed to the more stable, but biologically inactive, Thromboxane B3 (TXB3).[7]

-

Metabolism to 11-dehydro-TXB3: TXB3 is further metabolized in the liver, primarily through the 11-hydroxydehydrogenase pathway, to form 11-dehydro-thromboxane B3, which is then excreted in the urine.

This pathway highlights that the production of 11-dehydro-TXB3 is a direct consequence of EPA metabolism.

Contrasting Pathophysiological Roles: Thromboxane A3 vs. Thromboxane A2

The significance of 11-dehydro-TXB3 in cardiovascular disease is best understood by comparing the actions of its parent compound, TXA3, with the well-characterized prothrombotic actions of TXA2.

-

Platelet Aggregation: TXA2 is a potent inducer of platelet aggregation.[9] In contrast, TXA3 is considered to be biologically inactive or only weakly aggregatory.[7] Therefore, an increased ratio of TXA3 to TXA2 can lead to a net reduction in platelet reactivity.

-

Vasoconstriction: TXA2 is a powerful vasoconstrictor, contributing to hypertension and reduced blood flow in coronary and peripheral arteries.[9] TXA3 is a much weaker vasoconstrictor.[8]

-

Overall Cardiovascular Impact: The shift in eicosanoid production from the arachidonic acid-derived pro-inflammatory and prothrombotic molecules (like TXA2) to the EPA-derived less active molecules (like TXA3) is a key mechanism by which omega-3 fatty acids are thought to exert their cardioprotective effects. The measurement of urinary 11-dehydro-TXB3 provides a direct window into this metabolic shift.

Quantitative Data

Quantitative data for 11-dehydro-TXB3 are sparse in the literature compared to its TXA2-derived counterpart. The available data underscores its lower abundance in individuals on a typical Western diet.

| Analyte | Matrix | Population | Concentration Range | Citation |

| 11-dehydro-TXB3 | Urine | Healthy Volunteers | <1% of 11-dehydro-TXB2 levels; increases with EPA supplementation | [8] |

| 11-dehydro-TXB2 | Urine | Healthy Adults | 635 ± 427 pg/mg creatinine | [11] |

| 11-dehydro-TXB2 | Plasma | Healthy Subjects | 0.9 - 1.8 pg/mL | [12] |

| 11-dehydro-TXB2 | Plasma | Patients with Severe Atherosclerosis | 5 - 50 pg/mL | [12] |

| 11-dehydro-TXB2 | Urine | Aspirin-naive males with Metabolic Syndrome | Elevated (≥2500 pg/mg creatinine) in two-thirds of patients | [13] |

Experimental Protocols for Measurement

The quantification of 11-dehydro-TXB3 is challenging due to its low endogenous concentrations. The primary methodologies employed are mass spectrometry-based.

Gas Chromatography-Selected Ion Monitoring (GC-SIM)

A microdetermination method for 11-dehydro-TXB3 in human urine has been described using GC-SIM.[8]

-

Sample Preparation:

-

Urine samples are spiked with an internal standard ([¹⁸O₂]11-dehydrothromboxane B3).

-

Extraction is performed using a Sep Pak tC18 and a silica (B1680970) gel column.

-

The extracted 11-dehydro-TXB3 is derivatized to 1-methyl ester-11-n-propylamide-9,12,15-dimethylisopropylsilyl ether.

-

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Analysis: Selected ion monitoring (SIM) is used to detect and quantify the specific ions for 11-dehydro-TXB3 and its internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While a specific protocol for 11-dehydro-TXB3 was not detailed in the provided search results, LC-MS/MS methods for the analogous 11-dehydro-TXB2 are well-established and could be adapted.[11]

-

Sample Preparation:

-

Urine samples are spiked with a deuterium-labeled internal standard.

-

Solid-phase extraction (SPE) is used for sample cleanup and concentration.

-

-

Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.

-

Analysis: Selected reaction monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for the analyte and internal standard, providing high selectivity and sensitivity.

Signaling Pathways

TXA3 is believed to act on the same thromboxane receptors (TP receptors) as TXA2.[14] These are G-protein-coupled receptors. The downstream signaling cascade, although less potent when initiated by TXA3, is thought to be similar to that of TXA2.

-

Receptor Binding: TXA3 binds to TP receptors on the surface of platelets and vascular smooth muscle cells.

-

G-Protein Activation: This binding activates G-proteins, primarily Gq and G12/13.

-

Downstream Effectors:

-

Gq pathway: Activates phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C.

-

G12/13 pathway: Activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA, which is involved in platelet shape change and smooth muscle contraction.

-

-

Cellular Response: The culmination of these signals results in platelet activation and vasoconstriction, albeit to a lesser extent than with TXA2.

Future Directions and Conclusion

The study of this compound offers a unique perspective on the role of omega-3 fatty acids in cardiovascular health. While its direct pathophysiological effects appear to be minimal due to the low potency of its precursor, TXA3, its significance as a biomarker is substantial. The level of urinary 11-dehydro-TXB3 can serve as a direct measure of EPA conversion to thromboxanes, providing a valuable tool for monitoring dietary interventions and the efficacy of omega-3 supplementation.

However, significant knowledge gaps remain. Further research is needed to:

-

Develop and validate sensitive and high-throughput assays for the routine quantification of 11-dehydro-TXB3 in clinical samples.

-

Establish normative ranges for 11-dehydro-TXB3 in various populations and disease states.

-

Conduct large-scale clinical studies to correlate urinary 11-dehydro-TXB3 levels with cardiovascular outcomes.

-

Investigate the potential for 11-dehydro-TXB3, in conjunction with 11-dehydro-TXB2, to serve as a more comprehensive biomarker of the prothrombotic/antithrombotic eicosanoid balance.

References

- 1. Thromboxane and the thromboxane receptor in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Thromboxane A2 and prevention of cardiovascular diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]

- 5. Significance of urinary 11-dehydro-thromboxane B2 in age-related diseases: Focus on atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urinary 11-dehydro-thromboxane B2 is associated with cardiovascular events and mortality in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thromboxane A3 (TXA3) is formed in human platelets after dietary eicosapentaenoic acid (C20:5 omega 3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Thromboxane - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Degradation of Thromboxane B3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thromboxane (B8750289) B3 (TXB3) is a stable, biologically inactive metabolite of Thromboxane A3 (TXA3), an eicosanoid synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA) via the cyclooxygenase (COX) pathway.[1] While the physiological effects of the thromboxane family, particularly the pro-aggregatory and vasoconstrictive actions of Thromboxane A2 (TXA2), are well-documented, the specific enzymatic degradation pathways of TXB3 are less characterized. This technical guide provides a comprehensive overview of the enzymatic degradation of TXB3, drawing upon the well-established metabolic fate of its analogue, Thromboxane B2 (TXB2). This document outlines the primary metabolic pathways, key enzymes, and detailed experimental protocols for the analysis of TXB3 metabolites, providing a foundational resource for researchers in pharmacology, biochemistry, and drug development.

Introduction to Thromboxane B3 Metabolism

Thromboxane A3 is produced in platelets and other cells from EPA, a dietary omega-3 fatty acid.[1] Like its arachidonic acid-derived counterpart, TXA2, TXA3 is highly unstable and is rapidly hydrolyzed non-enzymatically to its stable, inactive form, Thromboxane B3 (TXB3). The measurement of TXB3 and its downstream metabolites can serve as a valuable biomarker for in vivo TXA3 production and platelet activation in individuals with high dietary intake of EPA.

The enzymatic degradation of TXB3 is presumed to follow the same major pathways as TXB2: β-oxidation and dehydrogenation of the C-11 hydroxyl group. These modifications facilitate the excretion of these lipid mediators in the urine.

Key Enzymatic Degradation Pathways

Based on the extensive research on TXB2 metabolism, two primary enzymatic pathways are responsible for the degradation of TXB3:

11-Hydroxysteroid Dehydrogenase (11-HSD) Mediated Dehydrogenation

The hydroxyl group at the C-11 position of the TXB3 molecule is a key target for enzymatic modification. The enzyme 11-hydroxysteroid dehydrogenase (11-HSD), or a similar dehydrogenase, catalyzes the oxidation of this hydroxyl group to a ketone, forming 11-dehydro-Thromboxane B3 . This metabolite has been identified in human urine following the administration of EPA.

Beta-Oxidation

Similar to fatty acids, the carboxylic acid side chain of TXB3 can undergo β-oxidation, a process that sequentially shortens the carbon chain by two-carbon units. The primary product of the initial β-oxidation cycle is 2,3-dinor-Thromboxane B3 . Further cycles of β-oxidation can lead to the formation of tetranor and other shorter-chain metabolites.

The following diagram illustrates the proposed enzymatic degradation pathways of Thromboxane B3.

Quantitative Data on Thromboxane Metabolism

Table 1: Urinary Excretion of Major Thromboxane B2 Metabolites in Healthy Adults

| Metabolite | Mean Excretion Rate (pg/mg creatinine) |

| 11-dehydro-TXB2 | 792 ± 119 |

| 2,3-dinor-TXB2 | 106 ± 21 |

Data from a study on healthy volunteers, indicating that 11-dehydro-TXB2 is the most abundant urinary metabolite.

Table 2: Fractional Conversion of Infused Thromboxane B2 to Urinary Metabolites

| Metabolite | Fractional Conversion (%) |

| 11-dehydro-TXB2 | 6.0 - 7.0 |

| 2,3-dinor-TXB2 | 5.3 ± 0.8 |

These values represent the percentage of intravenously administered TXB2 that is converted to and excreted as the respective metabolite in urine.[2]

Experimental Protocols

The following protocols are adapted from established methods for the analysis of TXB2 metabolites and are suitable for the quantification of TXB3 metabolites in biological samples, primarily urine.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Acidification: Acidify urine samples to a pH of 3.0-4.0 with hydrochloric acid.

-

Internal Standard Spiking: Add an appropriate deuterated internal standard (e.g., 11-dehydro-TXB3-d4, 2,3-dinor-TXB3-d4) to each sample.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by acidified water (pH 3.0-4.0).

-

Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with acidified water to remove polar impurities.

-

Elution: Elute the thromboxane metabolites with an appropriate organic solvent, such as ethyl acetate (B1210297) or methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of the metabolites.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each metabolite and internal standard must be determined. For example:

-

11-dehydro-TXB3: (Precursor ion [M-H]⁻) -> (Product ion)

-

2,3-dinor-TXB3: (Precursor ion [M-H]⁻) -> (Product ion)

-

-

-

Quantification: Construct a calibration curve using known concentrations of analytical standards and their corresponding internal standards. The concentration of the metabolites in the samples is determined by interpolating their peak area ratios from the calibration curve.

The following diagram outlines the experimental workflow for the analysis of Thromboxane B3 metabolites.

Signaling Pathway Context

While TXB3 itself is inactive, understanding the signaling pathway of its precursor, TXA3 (which is analogous to TXA2), is crucial for interpreting the significance of its metabolite levels. TXA3 exerts its biological effects by binding to the Thromboxane Receptor (TP), a G-protein coupled receptor.

The following diagram illustrates the Thromboxane A3 signaling pathway.

Conclusion and Future Directions

The enzymatic degradation of Thromboxane B3 is a critical area of study for understanding the full metabolic impact of omega-3 fatty acid consumption and for the development of novel therapeutic agents targeting eicosanoid pathways. While the metabolism of TXB2 provides a robust framework, further research is needed to elucidate the specific enzyme kinetics and potential subtle differences in the degradation of TXB3. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for researchers to pursue these investigations. Future studies should focus on in vitro enzyme assays using purified TXB3 to determine kinetic parameters and on comparative metabolomic studies to directly contrast the degradation profiles of TXB2 and TXB3 in vivo.

References

An In-depth Technical Guide to the Putative Signaling Pathways of 11-dehydro Thromboxane B3 in Endothelial Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence on the signaling pathways of 11-dehydro Thromboxane (B8750289) B3 (11-dehydro-TXB3) in endothelial cells is limited in current scientific literature. The following guide is constructed based on the well-established signaling mechanisms of the structurally similar and more extensively studied Thromboxane A2 (TXA2) and its metabolite, 11-dehydro-Thromboxane B2 (11-dehydro-TXB2). The pathways described herein are therefore putative and serve as a framework for future research.

Introduction

Thromboxanes are potent bioactive eicosanoids derived from arachidonic acid metabolism. While Thromboxane A2 (TXA2) is a well-known mediator of vasoconstriction and platelet aggregation, the roles of other thromboxane metabolites are less understood. Thromboxane A3 (TXA3), derived from eicosapentaenoic acid (EPA), is considered to be less potent than TXA2. 11-dehydro-Thromboxane B3 is a stable, major urinary metabolite of TXA3. Understanding its interaction with endothelial cells is crucial for elucidating the vascular effects of EPA-derived eicosanoids.

This technical guide provides a detailed overview of the hypothesized signaling pathways of 11-dehydro-TXB3 in endothelial cells, its potential functional consequences, and experimental protocols to investigate these pathways.

Putative Signaling Pathways of 11-dehydro Thromboxane B3

It is hypothesized that 11-dehydro-TXB3, like other thromboxanes, exerts its effects on endothelial cells primarily through the G-protein coupled T-prostanoid (TP) receptors. Endothelial cells express two isoforms of the TP receptor, TPα and TPβ, which can couple to various G-proteins to initiate downstream signaling cascades.[1][2][3]

The primary signaling pathways initiated by TP receptor activation are mediated by Gq/11 and G12/13 proteins.

-

Gq/11 Pathway: Activation of this pathway leads to the stimulation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC).[2][4]

-

G12/13 Pathway: This pathway involves the activation of the small GTPase Rho. Rho, in turn, activates Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is primarily involved in the regulation of the actin cytoskeleton, cell shape, and motility.

Functional Consequences of this compound Signaling in Endothelial Cells

Based on studies using TXA2 mimetics, the activation of TP receptors on endothelial cells can lead to several significant functional changes.

TP receptor stimulation has been shown to induce oxidative stress in endothelial cells, leading to the uncoupling of eNOS.[5] This process involves the activation of NAD(P)H oxidase, which increases the production of superoxide (B77818) anions (O2•−). Superoxide can react with nitric oxide (NO) to form peroxynitrite, further reducing NO bioavailability. This uncoupling shifts eNOS from an NO-producing enzyme to a superoxide-generating enzyme, contributing to endothelial dysfunction.[5]

Activation of TP receptors can increase endothelial permeability.[6][7] This is achieved through the disassembly of actin microfilaments, leading to cell rounding, retraction of cell borders, and the formation of intercellular gaps.[6] This process is likely mediated by the G12/13-Rho/ROCK pathway. Additionally, TP receptor activation can upregulate the expression and secretion of interleukin-8 (IL-8), a potent inducer of vascular permeability, via an NF-κB-dependent mechanism.[8]

The role of thromboxanes in angiogenesis is complex. Some studies indicate that TP receptor activation can inhibit VEGF-induced endothelial cell migration and differentiation.[9] Conversely, other research suggests that TXA2 can stimulate endothelial cell migration.[10] Furthermore, a TP-driven, COX-2-dependent feedback loop has been identified that affects endothelial homeostasis and angiogenesis.[11] While direct evidence for an effect on endothelial cell proliferation is sparse, thromboxane mimetics have been shown to induce proliferation in vascular smooth muscle cells, suggesting a potential mitogenic role in the vasculature.[12]

Data Presentation

The following tables summarize quantitative data from studies on the effects of thromboxane mimetics on endothelial cells.

Table 1: Effect of Thromboxane Mimetics on Endothelial Cell Permeability

| Compound | Concentration | Cell Type | Measurement | Result | Reference |

| U46619 | Not specified | Bovine Aortic Endothelial Cells | Passage of labeled albumin | Increased permeability (p < 0.05) | [7] |

| U46619 | Not specified | Bovine Aortic Endothelial Cells | Interendothelial gap formation | Eleven-fold increase (p < 0.05) | [7] |

| U46619 | 1 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | Endothelial Permeability | Significant increase | [8] |

Table 2: Effect of Thromboxane Mimetics on eNOS Activity and Oxidative Stress

| Compound | Concentration | Cell Type | Measurement | Result | Reference |

| IBOP | 1 µmol/L | Bovine Aortic Endothelial Cells (BAECs) | Insulin-stimulated eNOS activity | Inhibition | [5] |

| U46619 | 1 µmol/L | Bovine Aortic Endothelial Cells (BAECs) | VEGF-stimulated eNOS activity | Reduction | [5] |

| IBOP | 24 hours exposure | Bovine Aortic Endothelial Cells (BAECs) | Superoxide anion release | Markedly increased | [5] |

Table 3: Effect of Thromboxane Mimetics on Angiogenesis-Related Processes

| Compound | Concentration | Cell Type | Measurement | Result | Reference |

| IBOP | 100 nmol/L | Human Endothelial Cells | VEGF-induced cell migration | Potent antagonist (IC50 30 nmol/L) | [9] |

| U46619 | Not specified | Human Umbilical Vein Endothelial Cells (HUVECs) | Cell migration | Stimulated | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the signaling of 11-dehydro-TXB3 in endothelial cells.

This assay determines the binding affinity of 11-dehydro-TXB3 to TP receptors.[13][14][15][16]

-

Cell Culture and Membrane Preparation:

-

Culture endothelial cells (e.g., HUVECs) to confluence.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, incubate a fixed amount of membrane protein with a constant concentration of a radiolabeled TP receptor antagonist (e.g., [3H]SQ29,548) and varying concentrations of unlabeled 11-dehydro-TXB3.

-

Incubate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled TP receptor antagonist.

-

Calculate the IC50 value and subsequently the Ki value for 11-dehydro-TXB3.

-

This assay measures changes in intracellular Ca2+ concentration upon stimulation with 11-dehydro-TXB3.[17][18][19]

-

Cell Preparation and Dye Loading:

-

Seed endothelial cells on glass coverslips or in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Fluorescence Measurement:

-

Place the cells on a fluorescence microscope or in a plate reader equipped for fluorescence measurement.

-

Establish a baseline fluorescence reading.

-

Add 11-dehydro-TXB3 to the cells and record the change in fluorescence intensity over time.

-

For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two excitation wavelengths to determine the intracellular calcium concentration.

-

This method assesses the activation state of eNOS by measuring the phosphorylation at key residues (e.g., Ser1177 for activation, Thr495 for inhibition).[20][21][22][23]

-

Cell Lysis and Protein Quantification:

-

Treat endothelial cells with 11-dehydro-TXB3 for various time points.

-

Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Immunoblotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated eNOS (e.g., anti-p-eNOS Ser1177).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Strip the membrane and re-probe for total eNOS as a loading control.

-

This assay measures the passage of a tracer molecule across an endothelial cell monolayer.[24]

-

Procedure:

-

Seed endothelial cells onto the porous membrane of a Transwell insert.

-

Culture the cells until a confluent monolayer is formed, which can be verified by measuring transendothelial electrical resistance (TEER).

-

Treat the monolayer with 11-dehydro-TXB3 in the upper chamber.

-

Add a tracer molecule, such as horseradish peroxidase (HRP) or fluorescently labeled dextran, to the upper chamber.

-

After a specific incubation time, collect samples from the lower chamber.

-

Quantify the amount of the tracer that has passed through the monolayer using a colorimetric assay (for HRP) or fluorescence measurement.

-

Compare the permeability of treated monolayers to that of untreated controls.

-

Conclusion

While direct evidence is lacking, the existing knowledge of thromboxane signaling provides a strong foundation for hypothesizing the mechanisms of action of 11-dehydro-Thromboxane B3 in endothelial cells. It is plausible that 11-dehydro-TXB3 interacts with TP receptors to activate Gq/11 and G12/13 signaling pathways, leading to alterations in endothelial function, including eNOS activity, permeability, and angiogenesis. The experimental protocols outlined in this guide provide a roadmap for researchers to investigate these putative pathways and elucidate the specific role of this eicosapentaenoic acid-derived metabolite in vascular biology. Such research is essential for understanding the cardiovascular effects of omega-3 fatty acids and for the development of novel therapeutic strategies targeting thromboxane signaling.

References

- 1. Differential signaling by the thromboxane receptor isoforms via the novel GTP-binding protein, Gh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 3. scispace.com [scispace.com]

- 4. Thromboxane receptor - Wikipedia [en.wikipedia.org]

- 5. Activation of NAD(P)H oxidases by Thromboxane A2 Receptor Uncouples Endothelial Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thromboxane modulates endothelial permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thromboxane Modulates Endothelial Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thromboxane A(2) increases endothelial permeability through upregulation of interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thromboxane A2 receptor signaling inhibits vascular endothelial growth factor-induced endothelial cell differentiation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thromboxane A(2) regulation of endothelial cell migration, angiogenesis, and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Thromboxane A2 Receptor-Driven COX-2–Dependent Feedback Loop That Affects Endothelial Homeostasis and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Radioligand binding assays for thromboxane A2/prostaglandin H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bu.edu [bu.edu]

- 18. Mechanically Induced Intercellular Calcium Communication in Confined Endothelial Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. origene.com [origene.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. ahajournals.org [ahajournals.org]

non-cardiovascular roles of 11-dehydro Thromboxane B3

An In-Depth Technical Guide to the Non-Cardiovascular Roles of 11-dehydro Thromboxane (B8750289) B3

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research elucidating the specific biological roles of 11-dehydro Thromboxane B3 (11-dehydro-TXB3) is exceptionally limited. This guide synthesizes available data by extrapolating from its metabolic precursor, Thromboxane A3 (TXA3), and provides a comparative framework against the well-characterized Thromboxane A2 (TXA2) pathway. The roles and mechanisms described herein are largely based on this comparative biology and should be considered hypothesized functions that warrant further investigation.

Executive Summary

Thromboxanes are potent lipid mediators derived from polyunsaturated fatty acids that play critical roles in physiology and pathology. While the cardiovascular effects of Thromboxane A2 (TXA2), derived from the omega-6 fatty acid arachidonic acid (AA), are well-documented, far less is known about Thromboxane A3 (TXA3) and its metabolites, which originate from the omega-3 fatty acid eicosapentaenoic acid (EPA). 11-dehydro-TXB3 is a stable, urinary metabolite of TXA3, making it a potential biomarker for in vivo TXA3 production[1][2].

The central hypothesis underpinning the biological significance of 11-dehydro-TXB3 is the principle of competitive substitution. EPA competes with AA for the same enzymatic machinery, leading to the production of TXA3, which is a significantly weaker agonist at the Thromboxane Prostanoid (TP) receptor compared to TXA2[3][4]. This results in an attenuated cellular response in tissues where TP receptor activation drives pathological processes. This guide will explore the hypothesized non-cardiovascular roles of the TXA3/11-dehydro-TXB3 axis in inflammation, renal physiology, pulmonary function, and oncology, based on the established functions of TXA2 in these areas.

Biosynthesis and Comparative Biology

The biological impact of thromboxanes is dictated by their fatty acid precursor.

-

The Pro-inflammatory TXA2 Pathway: Arachidonic acid (AA, omega-6) is metabolized by cyclooxygenase (COX) enzymes to Prostaglandin (B15479496) H2 (PGH2). Thromboxane synthase then converts PGH2 into the highly potent TXA2. TXA2 is unstable and is rapidly hydrolyzed to Thromboxane B2 (TXB2), which is further metabolized to urinary products, including 11-dehydro-thromboxane B2.

-

The Attenuated TXA3 Pathway: Eicosapentaenoic acid (EPA, omega-3) is converted by COX enzymes to Prostaglandin H3 (PGH3). Thromboxane synthase metabolizes PGH3 to TXA3[3]. TXA3 is hydrolyzed to Thromboxane B3 (TXB3) and subsequently metabolized to urinary 11-dehydro-TXB3[1][5].

The key functional difference lies in their receptor activity. TXA3 exhibits substantially lower biological activity compared to TXA2, acting as a very weak vasoconstrictor and being essentially non-aggregatory for platelets[3][5][6]. This shift from the potent TXA2 to the weak TXA3 is believed to be a primary mechanism for the anti-inflammatory and health-promoting effects of dietary omega-3 fatty acids[3][7][8].

Figure 1: Comparative Biosynthesis of Thromboxanes.

Signaling Pathway: The Thromboxane Prostanoid (TP) Receptor

Both TXA2 and TXA3 exert their effects through the Thromboxane Prostanoid (TP) receptor, a G-protein coupled receptor (GPCR)[3][9][10]. The TP receptor signals through two primary pathways to elicit a cellular response:

-

Gαq Pathway: Activation of Gαq stimulates Phospholipase C (PLC), which cleaves PIP2 into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade is crucial for smooth muscle contraction and platelet activation[11][12][13].

-

Gα12/13 Pathway: Activation of Gα12/13 stimulates the RhoA/Rho-kinase signaling pathway, which also contributes to smooth muscle contraction and cytoskeletal changes associated with platelet shape change[11][14].

Since TXA3 is a weak agonist at the TP receptor, it induces a much weaker activation of these downstream pathways compared to TXA2[3].

Figure 2: Thromboxane Prostanoid (TP) Receptor Signaling Pathway.

Hypothesized Non-Cardiovascular Roles

The following sections outline the established non-cardiovascular roles of TXA2 and the inferred, counter-regulatory roles of the TXA3 axis.

Inflammation

-

Role of TXA2: TXA2 is a pro-inflammatory mediator. It promotes vasoconstriction, increases vascular permeability, and enhances the activity of immune cells[10][15]. Its production is elevated in various chronic inflammatory diseases[16].

-

Hypothesized Role of TXA3/11-dehydro-TXB3: The production of TXA3 at the expense of TXA2 is proposed to be anti-inflammatory[3][7]. By weakly engaging the TP receptor, TXA3 may competitively antagonize the potent effects of TXA2. This leads to reduced vasoconstriction and leukocyte activation. Studies have shown that dietary EPA supplementation can decrease the production of pro-inflammatory prostaglandins (B1171923) and thromboxanes in inflammatory exudates[17]. Therefore, 11-dehydro-TXB3 could serve as a biomarker for a systemic shift towards a less inflammatory eicosanoid profile.

Renal Physiology

-

Role of TXA2: In the kidney, TXA2 is a potent vasoconstrictor of renal arterioles, reducing renal blood flow and the glomerular filtration rate. It is implicated in the pathophysiology of various kidney injuries[10].

-

Hypothesized Role of TXA3/11-dehydro-TXB3: Given that TXA3 is a significantly weaker vasoconstrictor[3][18], a higher ratio of TXA3 to TXA2 would be expected to preserve renal blood flow. This could be protective in conditions associated with renal vasoconstriction. Measuring urinary 11-dehydro-TXB3 relative to its TXB2 counterpart could provide an index of this potentially protective balance within the renal system.

Pulmonary Function

-

Role of TXA2: TXA2 is a powerful bronchoconstrictor and is involved in the pathophysiology of asthma and other pulmonary diseases[10][12][19]. It contributes to airway hyperresponsiveness and inflammation.

-

Hypothesized Role of TXA3/11-dehydro-TXB3: The substitution of TXA2 with the less potent TXA3 would likely lead to reduced bronchoconstriction. This aligns with findings that omega-3 fatty acid supplementation can have beneficial effects in inflammatory airway diseases. 11-dehydro-TXB3 could thus be a biomarker reflecting a reduced bronchoconstrictor tone mediated by the thromboxane pathway.

Oncology

-

Role of TXA2: TXA2 has been implicated in cancer progression. It can promote tumor cell proliferation, angiogenesis, and metastasis[10][12]. Platelet activation, driven by TXA2, is known to facilitate the survival and extravasation of tumor cells in circulation.

-

Hypothesized Role of TXA3/11-dehydro-TXB3: A shift towards TXA3 production could theoretically impede cancer progression by reducing TXA2-driven platelet aggregation around tumor cells and attenuating pro-angiogenic signals. This presents a plausible mechanism by which omega-3 fatty acids may exert anti-neoplastic effects.

Quantitative Data Summary

Direct quantitative data for 11-dehydro-TXB3 is scarce. The available information is summarized below.

Table 1: Comparative Biological Activity of Thromboxane A3 vs. Thromboxane A2

| Biological Effect | Thromboxane A2 (from AA) | Thromboxane A3 (from EPA) | Reference(s) |

|---|---|---|---|

| Platelet Aggregation | Potent Agonist | Non-aggregatory / Weakly Inhibitory | [3][5] |

| Vasoconstriction | Potent Vasoconstrictor | Significantly Weaker Vasoconstrictor | [3][4][18] |

| TP Receptor Activity | Strong Agonist | Weak Agonist / Partial Agonist |[3][6] |

Table 2: Reported Urinary Concentrations of this compound

| Population | Concentration Range (pg/mg creatinine) | Context | Reference(s) |

|---|---|---|---|

| Healthy Volunteers | 1.29 - 7.64 | Baseline levels. Noted to be <1% of 11-dehydro-TXB2 levels. | [1] |

| Pregnant Women | 2-3 fold higher than controls | Following 2.7g/day omega-3 fatty acid supplementation. |[5] |

Experimental Protocols

Protocol 1: Quantification of Urinary 11-dehydro-TXB3 by LC-MS/MS

This protocol is a representative methodology adapted from established procedures for urinary eicosanoid metabolite analysis[20][21][22].

Objective: To accurately quantify the concentration of 11-dehydro-TXB3 in human urine samples.

Methodology:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to remove particulate matter.

-

To 1 mL of supernatant, add an internal standard (e.g., deuterated 11-dehydro-TXB2, as a proxy, or ideally [¹⁸O₂]11-dehydro-TXB3 if available)[1].

-

Acidify the sample to pH 3.0-4.0 with hydrochloric acid.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with water.

-

Load the acidified urine sample onto the cartridge.

-

Wash the cartridge with water to remove hydrophilic impurities.

-

Elute the analyte with methanol or another suitable organic solvent.

-

-

Sample Analysis:

-

Dry the eluent under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase (e.g., 50 µL of 15% acetonitrile (B52724) in water).

-

Inject the sample into an Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).

-

-

LC-MS/MS Parameters:

-

Column: A reverse-phase column (e.g., C18 or Phenyl) suitable for lipid analysis.

-

Mobile Phase: A gradient elution using water with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and acetonitrile.

-

Ionization: Negative electrospray ionization (ESI-).

-

Detection: Multiple Reaction Monitoring (MRM) mode. Specific parent-daughter ion transitions for 11-dehydro-TXB3 and the internal standard must be determined. For 11-dehydro-TXB2, a common transition is m/z 367 -> 161[21].

-

-

Quantification:

-

Generate a standard curve using known concentrations of purified 11-dehydro-TXB3.

-